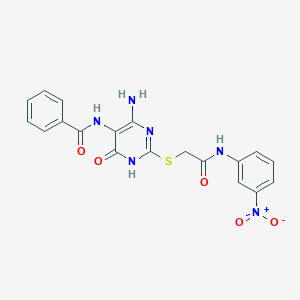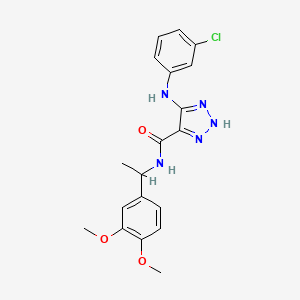
5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be done using standard amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, making it a valuable tool in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
3-(3-chlorophenyl)-1H-1,2,4-triazole: Another triazole compound with a chlorophenyl group, but lacking the dimethoxyphenyl group.
N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the chlorophenyl group.
Uniqueness
The uniqueness of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of both the chlorophenyl and dimethoxyphenyl groups, along with the triazole ring, provides a unique set of chemical and biological properties that are not found in simpler triazole derivatives.
Eigenschaften
Molekularformel |
C19H20ClN5O3 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-11(12-7-8-15(27-2)16(9-12)28-3)21-19(26)17-18(24-25-23-17)22-14-6-4-5-13(20)10-14/h4-11H,1-3H3,(H,21,26)(H2,22,23,24,25) |
InChI-Schlüssel |
GVEBGYFOLXSJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


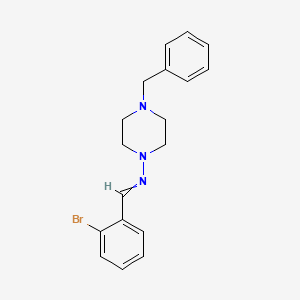
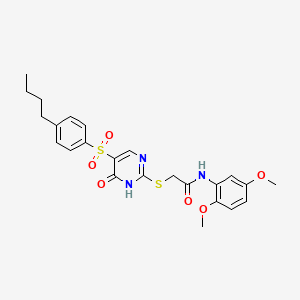

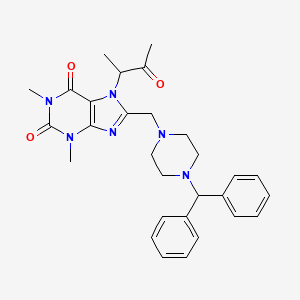
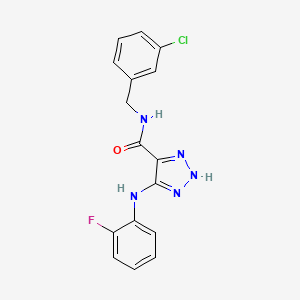
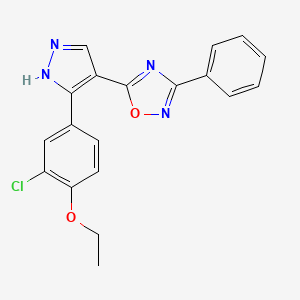
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109168.png)
![1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109178.png)
![4-[2-[5-[5-[[(2-Iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14109191.png)
![3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109194.png)
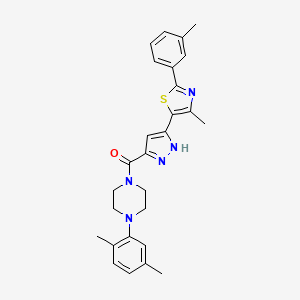
![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate](/img/structure/B14109205.png)
![1-[2-(2-Bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene](/img/structure/B14109212.png)
